6-ethyl-6H-thieno[2,3-c]furan-4-one
Description
6-Ethyl-6H-thieno[2,3-c]furan-4-one is a bicyclic heterocyclic compound featuring a fused thiophene and furanone ring system. The ethyl substituent at position 6 introduces steric and electronic modifications compared to simpler alkyl or unsubstituted analogs.
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
6-ethyl-6H-thieno[2,3-c]furan-4-one |
InChI |
InChI=1S/C8H8O2S/c1-2-6-7-5(3-4-11-7)8(9)10-6/h3-4,6H,2H2,1H3 |
InChI Key |
LAQPGFXJJQKREF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CS2)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethyl vs. Methyl Groups
The ethyl group at position 6 distinguishes this compound from its dimethyl analog (6,6-dimethyl-4H,6H-thieno[2,3-c]furan-4-one). Key differences include:
- Steric Effects : The ethyl group may induce greater steric hindrance, affecting binding to biological targets or catalytic sites.
- Synthetic Accessibility : The dimethyl analog is commercially available via multiple suppliers, while the ethyl variant may require custom synthesis .
Table 1: Substituent Comparison
*Calculated using standard atomic weights.
Comparison with Pyrrolo-Pyridine and Isoquinoline Derivatives
Key contrasts include:
- Reactivity: Thieno-furanones lack the carboxylic acid functionality of pyrrolo-pyridines, limiting their use in coordination chemistry or as building blocks for metal-organic frameworks .
- No such data exists for this compound, though its lipophilic nature could favor drug-likeness .
Research Findings and Hypotheses
- Physicochemical Properties : The ethyl group may improve metabolic stability compared to methyl analogs, though experimental data is lacking.
- Biological Potential: Structural parallels to cytotoxic pyrrolo-isoquinolines suggest possible anticancer activity, warranting further study .
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